METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE
Description
METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is a complex organic compound that features a benzothiadiazole moiety
Properties
IUPAC Name |
methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNSEYPRUYSYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE typically involves the reaction of 1,2,3-benzothiadiazole with methyl 2-aminobenzoate under specific conditions. The process often requires the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the synthesis of such compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate has been investigated for its potential antimicrobial and anticancer activities. Research indicates that compounds containing benzothiadiazole moieties exhibit significant inhibitory effects against various pathogens and cancer cell lines. For instance, derivatives of benzothiadiazole have shown promise in inhibiting the growth of Staphylococcus aureus and Escherichia coli, as well as demonstrating cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Mechanisms of Action
The mechanisms through which this compound exerts its biological effects are primarily related to the inhibition of specific enzymes involved in microbial metabolism and cancer cell proliferation. For example, studies have shown that benzothiadiazole derivatives can inhibit tyrosinase activity, which is crucial for melanin production in cells, suggesting a potential application in treating hyperpigmentation disorders .
Materials Science
Organic Electronics
The compound has been explored for its applications in organic electronics due to its favorable electronic properties. Benzothiadiazole derivatives are known for their high thermal stability and good solubility in organic solvents, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance the performance characteristics of electronic devices .
Chemical Sensors
this compound is also being studied for its potential as a chemical sensor. Its ability to form stable complexes with metal ions allows it to be utilized in detecting various analytes through fluorescence quenching or enhancement mechanisms. The sensitivity of these sensors can be tailored by modifying the substituents on the benzothiadiazole ring .
Case Studies
Mechanism of Action
The mechanism of action of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzothiadiazole: A related compound with similar structural features but different functional groups.
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate: A closely related compound with a different substitution pattern on the benzothiadiazole ring.
Uniqueness
METHYL 2-(1,2,3-BENZOTHIADIAZOLE-6-AMIDO)BENZOATE is unique due to its specific substitution pattern and the presence of both benzothiadiazole and benzoate moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate is a compound of significant interest due to its potential biological activities. Benzothiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article synthesizes existing research findings and data regarding the biological activity of this compound.
Chemical Structure and Properties
This compound features a benzothiadiazole moiety linked to a benzoate group. Its chemical formula is . The presence of the benzothiadiazole structure is critical for its biological activity, as it influences interactions with various biological targets.
Antimicrobial Activity
Research indicates that benzothiadiazole derivatives exhibit antimicrobial properties against various pathogens. For instance:
- Study Overview : A study evaluated several benzothiadiazole derivatives against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.
- Results : Compounds with electron-withdrawing groups showed enhanced antibacterial activity. This compound demonstrated moderate inhibition against these pathogens, suggesting its potential as a lead compound in antibiotic development .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| P. aeruginosa | 12 | |
| E. coli | 10 |
Anticancer Activity
Benzothiadiazoles have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:
- Mechanisms : The compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Case Study : In vitro studies demonstrated that this compound reduced the viability of cancer cell lines by up to 50% at certain concentrations .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest:
- Research Findings : Studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Implications : This suggests potential applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
